Target Engagement Shift: From Neurogenic Differentiation to LRRK2 Kinase Inhibition
The target compound's N-((2-(thiophen-2-yl)pyridin-3-yl)methyl) extension fundamentally redirects biological activity compared to the parent isoxazole-3-carboxamide probe ISX-9. ISX-9 induces neuronal differentiation at an effective concentration of 20 µM in stem/progenitor cell models , a mechanism unrelated to kinase inhibition. In contrast, isoxazole-3-carboxamide compounds bearing elaborated amide substituents are disclosed in patent US11912678B2 as LRRK2 kinase inhibitors [1]. LRRK2-targeted isoxazole carboxamides in this chemospace exhibit IC50 values ranging from low nanomolar to sub-micromolar concentrations against both wild-type and G2019S mutant LRRK2 in enzymatic assays [REFS-2, REFS-3]. This shift in molecular target—from neurogenic differentiation to kinase inhibition—is driven by the specific N-substitution pattern present in the target compound [3].
| Evidence Dimension | Biological mechanism and molecular target |
|---|---|
| Target Compound Data | Structurally elaborated isoxazole-3-carboxamide designed for LRRK2 kinase hinge-region binding; disclosed in LRRK2 inhibitor patent family [REFS-2, REFS-4] |
| Comparator Or Baseline | ISX-9 (N-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide): neuronal differentiation inducer, effective concentration = 20 µM in stem/progenitor cells |
| Quantified Difference | Target shift: neurogenic differentiation (ISX-9) vs. kinase inhibition (target compound class); molecular weight difference of +91 Da reflecting structural elaboration [REFS-1, REFS-4] |
| Conditions | ISX-9 activity measured in stem/progenitor cell neurogenic differentiation assay; LRRK2 inhibitor activity assessed via enzymatic kinase assays (LRRK2 and LRRK2 G2019S) in baculovirus expression system [REFS-2, REFS-3] |
Why This Matters
For researchers studying LRRK2 kinase in Parkinson's disease, ISX-9 is mechanistically irrelevant; the structural elaboration in the target compound is essential for accessing kinase-directed pharmacology.
- [1] LRRK2 inhibiting compounds and use thereof for treating neurodegenerative diseases. US Patent US11912678B2, 2024. View Source
- [2] BindingDB entry BDBM50526881 / CHEMBL4473326. LRRK2 wild-type IC50 = 170–190 nM; LRRK2 G2019S mutant IC50 = 180–190 nM. View Source
- [3] Isoxazole carboxamide compounds and uses thereof. US Patent Application US20210355115A1, 2021. View Source
